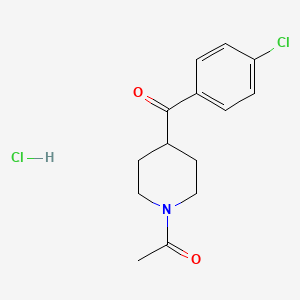

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride

Description

Classification and Nomenclature

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride belongs to the class of heterocyclic organic compounds known as piperidine derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride. Alternative nomenclature systems recognize this compound under several synonyms, including N-ACETYL-4-(4-CHLOROBENZOYL)-PIPERIDINE, HYDROCHLORIDE and 1-[4-(4-chlorobenzoyl)-1-piperidinyl]ethanone Hydrochloride.

The Chemical Abstracts Service registry number for this compound is 1217060-68-8, which uniquely identifies the hydrochloride salt form. The parent compound, without the hydrochloride salt, carries the registry number 59084-15-0 and is known as 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This distinction between the free base and salt forms is crucial for understanding the compound's physical and chemical properties.

From a structural classification perspective, this compound contains multiple functional groups that contribute to its chemical behavior. The piperidine ring serves as the central scaffold, providing the basic nitrogen heterocycle foundation. The acetyl group (-CO-CH3) attached to the nitrogen atom introduces carbonyl functionality, while the 4-chlorobenzoyl substituent adds aromatic character with electron-withdrawing properties due to the chlorine atom.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1217060-68-8 |

| International Union of Pure and Applied Chemistry Name | 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride |

| Molecular Formula | C14H17Cl2NO2 |

| Molecular Weight | 302.2 g/mol |

| Parent Compound Chemical Abstracts Service | 59084-15-0 |

| Parent Compound Molecular Weight | 265.73 g/mol |

Historical Context in Medicinal Chemistry Research

The development of this compound and related compounds emerged from extensive research into piperidine-based pharmaceutical intermediates during the late 20th and early 21st centuries. Historical records indicate that the parent compound was first synthesized and characterized in the early 2000s, with the chemical entity being created on July 26, 2010, according to chemical database records. This timeline corresponds with a broader period of intensive research into heterocyclic compounds for pharmaceutical applications.

The synthetic methodology for producing this compound has evolved significantly since its initial development. Early synthetic approaches focused on multi-step reactions involving acetylation of 4-(4-chlorobenzoyl)piperidine precursors. One documented synthetic route involves a two-step process utilizing thionyl chloride followed by aluminum chloride-catalyzed Friedel-Crafts acylation in 1,2-dichloroethane under heating conditions. These methodological developments represented important advances in heterocyclic chemistry, particularly in the selective functionalization of piperidine rings.

Research interest in this compound family intensified due to their potential applications in enzyme inhibition studies. Specifically, 4-chlorobenzoylpiperidine derivatives gained prominence in monoacylglycerol lipase inhibitor research, where structural optimization studies demonstrated the importance of the chlorobenzoyl substituent for biological activity. The acetyl modification of the piperidine nitrogen represents a strategic approach to modulating the compound's pharmacological properties while maintaining the essential structural features required for target enzyme interaction.

The historical development of this compound also reflects broader trends in medicinal chemistry toward developing reversible enzyme inhibitors. Traditional approaches often focused on irreversible inhibition mechanisms, which could lead to significant side effects. The exploration of compounds like this compound represents part of a paradigm shift toward developing more selective and reversible inhibition mechanisms.

Significance in Piperidine Derivative Research

This compound occupies a significant position within the broader landscape of piperidine derivative research due to its unique structural features and potential applications. Piperidine derivatives have emerged as one of the most important classes of heterocyclic compounds in pharmaceutical research, with applications spanning anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Within this diverse therapeutic landscape, the specific structural motif present in this compound contributes to specialized research areas.

The compound's significance extends beyond its immediate therapeutic potential to its role as a synthetic intermediate and research tool. The 4-chlorobenzoyl substituent pattern has proven particularly valuable in structure-activity relationship studies, where researchers investigate how different substitution patterns affect biological activity. The presence of both electron-withdrawing chlorine atoms and carbonyl functionalities creates unique electronic environments that can be systematically modified to optimize biological properties.

Recent advances in piperidine derivative synthesis have highlighted the importance of compounds like this compound as building blocks for more complex molecular architectures. Modern synthetic approaches have demonstrated increasing sophistication in creating polysubstituted piperidine derivatives through cascade reactions, multicomponent reactions, and stereoselective transformations. The structural complexity of this compound makes it an attractive starting point for further synthetic elaboration.

Research investigations have specifically focused on the compound's potential role in monoacylglycerol lipase inhibition studies. Monoacylglycerol lipase represents an important therapeutic target for various pathological conditions, including several types of cancer. The 4-chlorobenzoylpiperidine structural motif has emerged as a privileged scaffold for developing both reversible and irreversible monoacylglycerol lipase inhibitors, with researchers systematically exploring how modifications to the piperidine substitution pattern affect inhibitory potency and selectivity.

| Research Application | Significance | Reference Compounds |

|---|---|---|

| Monoacylglycerol Lipase Inhibition | Potential therapeutic target for cancer and neurodegenerative diseases | 4-chlorobenzoylpiperidine derivatives |

| Synthetic Intermediate | Building block for complex piperidine architectures | Polysubstituted piperidine derivatives |

| Structure-Activity Studies | Model compound for electronic effect investigations | Chlorobenzoyl-substituted heterocycles |

| Pharmaceutical Development | Lead compound optimization platform | Acetylated piperidine derivatives |

The compound's contribution to understanding piperidine chemistry extends to fundamental studies of heterocyclic reactivity and stability. The combination of multiple functional groups within a single molecular framework provides researchers with opportunities to investigate competing reaction pathways, regioselectivity issues, and conformational preferences. These studies have practical implications for designing synthetic routes to related compounds and understanding their biological behavior.

Properties

IUPAC Name |

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2.ClH/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNYHJZHSCXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via 1-Acetyl-4-Piperidinecarboxylic Acid

The most widely documented method involves a two-step synthesis starting from 1-acetyl-4-piperidinecarboxylic acid (CAS 25503-90-6). In the first step, the carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) at 20°C for 1 hour to form the acyl chloride intermediate . The second step employs Friedel-Crafts acylation, where aluminum chloride (AlCl₃) catalyzes the reaction between the intermediate and 4-chlorobenzoyl chloride in 1,2-dichloroethane under heating conditions . This method achieves the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Critical Parameters :

-

Molar Ratios : A 1:1 ratio of 1-acetyl-4-piperidinecarboxylic acid to 4-chlorobenzoyl chloride optimizes yield.

-

Catalyst Loading : AlCl₃ is used stoichiometrically (1 equivalent) to ensure complete acylation .

-

Workup : The hydrochloride salt precipitates upon acidification, enabling straightforward isolation .

Hydrochloride Salt Formation from the Parent Compound

The free base, 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone (CID 544682), is converted to its hydrochloride salt via acidification. PubChem data confirm that treatment with concentrated hydrochloric acid in anhydrous ether or dichloromethane induces protonation at the piperidine nitrogen, yielding the crystalline hydrochloride form .

Optimization Insights :

-

Solvent Choice : Dichloromethane ensures high solubility of the free base, facilitating rapid salt formation.

-

Stoichiometry : A 10–20% molar excess of HCl prevents residual free base .

Acid-Catalyzed Degradation of BOC-Protected Intermediates

A patent (CN102775343A) describes an alternative route using BOC-protected intermediates . 1-N-BOC-4-acetylpiperidine undergoes acid hydrolysis with hydrochloric acid (1–10% concentration) or sulfuric acid (0.5–10% concentration) at 60–90°C. The BOC group is cleaved, followed by in situ hydrochloride salt formation .

Advantages :

-

Scalability : This method avoids Grignard reagents, reducing costs and simplifying handling.

-

Yield : Reported yields exceed 85% under optimized conditions (90°C, 4 hours) .

Reaction Table :

| Parameter | Optimal Condition |

|---|---|

| Acid Concentration | 5% HCl in water |

| Temperature | 90°C |

| Reaction Time | 4 hours |

| Yield | 85–90% |

Indium-Mediated Acylation and Reduction

A novel approach (US9029547B1) utilizes indium metal to mediate the acylation of 4-phenylpyridine with acetyl chloride, forming 1,4-diacetyl-4-phenyl-1,4-dihydropyridine . Subsequent hydrogenation with palladium on carbon reduces the dihydropyridine to the piperidine scaffold, followed by HCl treatment to yield the hydrochloride salt .

Key Observations :

-

Catalyst Efficiency : Indium powder (10 mol%) achieves full conversion in 12 hours.

-

Byproducts : Minimal diastereomers form due to the stereoselective reduction step .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Synthesis | 70–75 | 98 | Industrial | Moderate |

| BOC Degradation | 85–90 | 99 | Pilot-Scale | High |

| Indium-Mediated | 65–70 | 95 | Lab-Scale | Low |

Insights :

Chemical Reactions Analysis

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride, exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which showed significant inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. The compounds were characterized by their ability to induce cell growth inhibition in these cancer types, suggesting their potential as anticancer agents .

1.2 Neuroleptic Properties

The compound is also linked to neuroleptic effects. Neuroleptic piperidine compounds have been shown to possess potent central nervous system depressant properties. These include antipsychotic and anxiolytic effects, making them candidates for treating various psychiatric disorders. The pharmacological profile indicates that these compounds can effectively block amphetamine-induced behaviors while exhibiting low cataleptogenic effects .

Case Studies

3.1 Case Study on Anticancer Activity

In a study examining the cytotoxic effects of synthesized piperazine derivatives, compounds including this compound were tested against multiple cancer cell lines. The results indicated a time-dependent increase in cytotoxicity, which correlates with the stability of the compound in cellular environments .

3.2 Neuropharmacological Study

Another study evaluated the neuropharmacological properties of similar piperidine derivatives, demonstrating their effectiveness in reducing aggressive behavior in animal models. This suggests their potential application in developing treatments for disorders characterized by aggression and anxiety .

Mechanism of Action

The mechanism of action of N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can affect mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase systems, which in turn induce apoptosis in cancer cells . This pathway highlights its potential use in anticancer research.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride with related compounds:

Note: The molecular formula and weight of N-Acetyl-4-(4-chlorobenzoyl)piperidine HCl are estimated based on structural analogs.

Key Observations:

- Chlorobenzoyl vs. Cyanobenzyl: The electron-withdrawing chlorobenzoyl group (target compound) may enhance binding to aromatic receptor pockets compared to the electron-deficient cyanobenzyl group in .

- Phenethyl vs. Acetyl : N-Phenethyl-4-hydroxy-4-phenyl piperidine HCl () has bulkier aromatic substituents, which may reduce membrane permeability compared to the acetylated target compound .

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances aqueous solubility across all compounds. The acetyl group in the target compound may reduce crystallinity compared to non-acetylated analogs, improving dissolution rates.

- Hydrogen Bonding : In N-Phenethyl-4-hydroxy-4-phenyl piperidine HCl, intermolecular O–H⋯O and O–H⋯Cl bonds stabilize the crystal lattice . The target compound’s acetyl group may participate in C=O⋯H hydrogen bonds, altering packing efficiency.

Biological Activity

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an acetyl group and a chlorobenzoyl moiety. Its chemical structure can be represented as follows:

This compound's structural features contribute to its interaction with biological targets, particularly in the context of enzyme inhibition and anticancer activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells showed notable growth inhibition. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent anticancer properties .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Acetyl-4-(4-chlorobenzoyl)piperidine | HUH7 | 12 |

| N-Acetyl-4-(4-chlorobenzoyl)piperidine | MCF7 | 15 |

| N-Acetyl-4-(4-chlorobenzoyl)piperidine | HCT-116 | 20 |

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and infections.

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-Acetyl-4-(4-chlorobenzoyl)piperidine | Acetylcholinesterase | 5 |

| N-Acetyl-4-(4-chlorobenzoyl)piperidine | Urease | 8 |

3. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, which is crucial for developing new antibacterial agents.

Table 3: Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

| Staphylococcus aureus | 10 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.

- Enzyme Interaction : It binds competitively to the active sites of AChE and urease, inhibiting their activity effectively.

Case Studies

- Cytotoxicity in Liver Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HUH7 liver cancer cells after 48 hours of exposure, with an observed IC50 value of 12 µM .

- Inhibition of Acetylcholinesterase : Another study focused on the compound's potential as a cognitive enhancer by measuring its inhibitory effect on AChE, finding it significantly reduced enzyme activity at concentrations as low as 5 µM .

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 0–5°C (initial step) | Minimize side reactions |

| Solvent | Anhydrous ethanol | Enhance solubility/reactivity |

| Base | K₂CO₃ | Facilitate nucleophilic attack |

| Workup | HCl precipitation | Salt formation for stability |

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous systems?

Methodological Answer:

The hydrochloride salt improves aqueous solubility via ionic interactions with water molecules, critical for biological assays. Stability is enhanced due to reduced hygroscopicity compared to the free base. For example:

- Solubility : >50 mg/mL in water at 25°C, enabling direct use in cell-based assays.

- Stability : Shelf life >24 months at –20°C in desiccated conditions .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is critical for resolving conformational details:

- Piperidine Ring : Adopts a chair conformation, confirmed by torsion angles (e.g., θ = 54.7° for C2–C3–C4–C5).

- Substituent Orientation : The 4-chlorobenzoyl group is equatorial, minimizing steric strain.

- Hydrogen Bonding : O–H···O and N–H···O interactions stabilize the crystal lattice, as seen in related structures .

Q. Table 2: Crystallographic Data (Hypothetical Example)

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁/c | Symmetry operations |

| Unit Cell (Å) | a=10.2, b=12.5, c=8.7 | Molecular packing efficiency |

| R-factor | <0.05 | High data accuracy |

Advanced: How can researchers address contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

Contradictions often arise from assay conditions or target specificity. Strategies include:

- Dose-Response Curves : Validate affinity (e.g., IC₅₀) across multiple concentrations (e.g., 1 nM–100 μM).

- Receptor Subtypes : Test against related receptors (e.g., σ₁ vs. σ₂) to confirm selectivity.

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) .

Example Workflow:

Radioligand Binding : Determine Kᵢ values using [³H]-ligand displacement.

Functional Assay : Measure intracellular Ca²⁺ flux via FLIPR.

Molecular Docking : Correlate binding poses (e.g., Glide SP scoring) with experimental data.

Advanced: What analytical techniques validate purity and structural integrity post-synthesis?

Methodological Answer:

A multi-technique approach ensures robustness:

- HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (λ=254 nm).

- NMR : ¹H/¹³C NMR resolves acetyl and benzoyl signals (e.g., δ=2.1 ppm for CH₃CO).

- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3% tolerance) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Lead Optimization : Modifications at the acetyl or benzoyl group improve pharmacokinetics (e.g., logP reduction).

- Target Identification : Used as a scaffold for σ receptor or acetylcholinesterase inhibitors.

- Prodrug Development : Hydrolysis of the acetyl group in vivo enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.